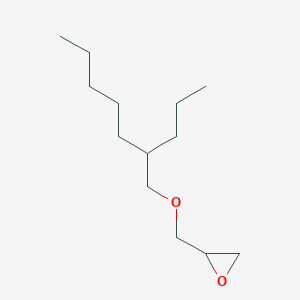

2-Propylheptyl glycidyl ether

Description

Contextualization of Alkyl Glycidyl (B131873) Ethers in Contemporary Polymer Science and Engineering

In modern polymer science, alkyl glycidyl ethers are predominantly utilized as reactive diluents for high-viscosity epoxy resin systems. atamanchemicals.comatamanchemicals.com Their primary function is to reduce the viscosity of the resin formulation, which improves handling, processing, and workability without the need for volatile organic compounds (VOCs). sacheminc.com This is particularly crucial in applications such as high-performance coatings, adhesives, sealants, and casting materials where ease of application and uniform coverage are paramount. atamanchemicals.comatamanchemicals.com

Beyond viscosity reduction, alkyl glycidyl ethers actively participate in the curing reaction of the epoxy resin. The epoxide group of the glycidyl ether co-reacts with the curing agent, becoming an integral part of the final cross-linked polymer network. canada.ca This covalent bonding ensures that the diluent does not leach out over time, which can be a problem with non-reactive diluents.

The incorporation of the alkyl chain from the glycidyl ether into the polymer matrix can significantly modify the properties of the final material. For instance, the introduction of flexible aliphatic chains can enhance the flexibility, impact strength, and toughness of the otherwise brittle epoxy network. atamanchemicals.comsacheminc.com Furthermore, the hydrophobic nature of the alkyl groups can improve the moisture resistance of the cured resin. The specific length and branching of the alkyl chain play a crucial role in determining the extent of these modifications. Longer, more flexible chains generally impart greater flexibility and impact resistance. d-nb.info

Research Significance of 2-Propylheptyl Glycidyl Ether as a Chemical Building Block

This compound is a specific type of alkyl glycidyl ether that has garnered research interest due to its unique branched-chain structure. The 2-propylheptyl group is a ten-carbon branched alkyl chain, which offers a distinct combination of properties compared to its linear or less-branched counterparts.

The branched nature of the 2-propylheptyl group is particularly effective at disrupting the close packing of polymer chains. This steric hindrance can lead to a more significant reduction in viscosity and an increase in the flexibility of the cured epoxy resin. The bulky side group can also influence the glass transition temperature (Tg) of the resulting polymer, a critical parameter in determining its service temperature range. Research in the Journal of Polymer Science Part A: Polymer Chemistry has explored the elimination of the Tg-confinement effect in styrene (B11656) copolymers by incorporating 2-propylheptyl groups, highlighting the impact of this specific branching on polymer properties. journaltocs.ac.uk

Furthermore, the hydrophobicity imparted by the ten-carbon chain can enhance the water-repellent properties of coatings and adhesives. This makes this compound a valuable component in formulations intended for use in humid or wet environments. The combination of viscosity reduction, increased flexibility, and enhanced hydrophobicity makes it a multifunctional additive in the design of advanced polymer systems.

Fundamental Chemical Reactivity of Epoxide Moieties in Organic Transformations

The chemical reactivity of this compound is dominated by the chemistry of its epoxide (or oxirane) ring. The three-membered ring is highly strained, making it susceptible to ring-opening reactions by a wide variety of nucleophiles. wikipedia.org This high reactivity is the cornerstone of its utility in polymer chemistry. sacheminc.commt.com

The ring-opening can be initiated by either nucleophilic or electrophilic (acid-catalyzed) mechanisms.

Nucleophilic Ring-Opening: In the presence of a strong nucleophile (e.g., amines, alkoxides, thiols), the reaction proceeds via an SN2 mechanism. wikipedia.orgmt.com The nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a new covalent bond. In epoxy resin systems, the curing agents, typically amines or anhydrides, act as the nucleophiles that open the epoxide rings of both the base resin and the reactive diluent, leading to a cross-linked network.

Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the oxygen atom of the epoxide is protonated, making the ring more susceptible to attack by even weak nucleophiles like water or alcohols. wikipedia.org The polymerization rate of epoxides is significantly influenced by the stability of the intermediate oxonium ions formed during this process. researchgate.net

The structure of the epoxide monomer, including steric hindrance around the epoxide group, can influence the rate and regioselectivity of the ring-opening reaction. vot.pl The presence of the bulky 2-propylheptyl group may sterically hinder the approach of the nucleophile to some extent, potentially affecting the curing kinetics of the resin system.

Overview of Research Trajectories and Contributions to Polymer Chemistry

Research involving this compound and similar long-chain, branched alkyl glycidyl ethers is focused on several key areas aimed at developing novel polymers with tailored properties. One significant trajectory is the synthesis of amphiphilic block copolymers. d-nb.info By polymerizing hydrophobic monomers like this compound with hydrophilic monomers such as ethylene (B1197577) oxide, researchers can create macromolecules that self-assemble into various nanostructures in aqueous solutions. d-nb.info These materials have potential applications as surfactants, drug delivery vehicles, and rheology modifiers.

Another area of active research is the development of advanced polymer electrolytes for lithium-ion batteries. Poly(glycidyl ether)-based materials are being investigated as solid polymer electrolytes due to their flexibility and ability to dissolve lithium salts. rsc.org The incorporation of side chains like the 2-propylheptyl group can influence the ionic conductivity and mechanical properties of the electrolyte membrane.

Furthermore, the use of this compound in the modification of bio-based polymers is an emerging field. By grafting these hydrophobic moieties onto natural polymers like cellulose (B213188) or starch, it is possible to create new materials with improved processability and water resistance, expanding their range of applications. sacheminc.com

The overarching contribution of this compound to polymer chemistry lies in its ability to act as a multifunctional modifier. It not only improves the processing characteristics of resins but also enhances the mechanical and physical properties of the final polymer products, enabling the creation of more durable, flexible, and water-resistant materials.

Data Tables

Table 1: General Properties of Alkyl Glycidyl Ethers

| Property | Description | Reference |

| Primary Function | Reactive diluent for epoxy resins | atamanchemicals.comatamanchemicals.com |

| Effect on Viscosity | Significant reduction | atamanchemicals.com |

| Reactivity | Co-reacts with curing agent | canada.ca |

| Effect on Flexibility | Increases flexibility and impact strength | atamanchemicals.comsacheminc.com |

| Effect on Adhesion | Improves adhesion to nonpolar surfaces | atamanchemicals.com |

| Solvent Content | Enables solvent-free formulations | sacheminc.com |

Table 2: Reactivity of Epoxide Groups

| Reaction Type | Initiator/Reagent | Products | Reference |

| Nucleophilic Ring-Opening | Amines, Thiols, Alkoxides | β-hydroxyamines, β-hydroxy mercaptans, β-hydroxy ethers | mt.com |

| Acid-Catalyzed Ring-Opening | Protic acids, Lewis acids with a nucleophile (e.g., water, alcohol) | Diols, β-hydroxy ethers | wikipedia.org |

| Polymerization | Catalytic initiation | Polyethers | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

679423-38-2 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

2-(2-propylheptoxymethyl)oxirane |

InChI |

InChI=1S/C13H26O2/c1-3-5-6-8-12(7-4-2)9-14-10-13-11-15-13/h12-13H,3-11H2,1-2H3 |

InChI Key |

RCBZNUVPIKHRRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCC)COCC1CO1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Propylheptyl Glycidyl Ether

Epoxidation Routes for Olefinic Precursors: Mechanistic Considerations and Catalytic Systems

Epoxidation routes commence with an unsaturated precursor, typically 2-propyl-1-heptene. These methods focus on the direct conversion of the carbon-carbon double bond into an oxirane ring.

A well-established, two-step method for synthesizing epoxides involves the initial formation of a halohydrin from an alkene, followed by a base-induced intramolecular cyclization. libretexts.orgfiveable.me

The first step is the electrophilic addition of a halogen (e.g., chlorine or bromine) to the alkene in the presence of water. wikipedia.orgchemistrysteps.com The reaction proceeds through a cyclic halonium ion intermediate. chemistrysteps.comlibretexts.orglibretexts.org Water, acting as a nucleophile, attacks the more substituted carbon of this intermediate, leading to the formation of a halohydrin. libretexts.orglibretexts.org This process is regioselective and results in an anti-addition of the halogen and hydroxyl groups across the double bond. wikipedia.orgleah4sci.com

In the second step, the resulting halohydrin is treated with a strong base, such as sodium hydroxide (B78521). fiveable.me The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, displacing the adjacent halide and forming the three-membered epoxide ring. fiveable.meic.ac.uk

Direct oxidation offers a more direct pathway to epoxides from alkenes, often in a single step. ic.ac.uk The most prominent of these is the Prilezhaev reaction, which utilizes a peroxy acid (also known as a peracid), such as meta-chloroperoxybenzoic acid (m-CPBA), to deliver an oxygen atom directly to the double bond. libretexts.orgwikipedia.org The reaction is concerted and stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. ic.ac.uklibretexts.orgyoutube.com The mechanism is often described as the "butterfly mechanism," where the peroxy acid transfers the electrophilic oxygen atom to the nucleophilic alkene. wikipedia.orglibretexts.org

Alternative direct oxidation systems have been developed to utilize safer and more economical oxidants. These often involve transition metal catalysts in conjunction with oxidants like hydrogen peroxide (H₂O₂) or t-butyl hydroperoxide (TBHP). growingscience.comorganic-chemistry.org For instance, manganese-based catalytic systems have been shown to be effective for the epoxidation of alkenes with hydrogen peroxide. organic-chemistry.org The choice of catalyst and oxidant can influence the reaction's efficiency and selectivity. growingscience.com

Reaction Pathways and Process Optimization in 2-Propylheptyl Glycidyl (B131873) Ether Synthesis

The most common industrial synthesis of aliphatic glycidyl ethers, including 2-Propylheptyl glycidyl ether, is the condensation reaction between the corresponding alcohol (2-propylheptanol) and epichlorohydrin (B41342), followed by dehydrochlorination. google.comchemicalbook.com This process is a variation of the Williamson ether synthesis. The reaction is typically carried out in the presence of a base to deprotonate the alcohol and drive the reaction. google.com

The reaction between an alcohol and epichlorohydrin often involves multiple phases, such as a solid or aqueous base and an organic phase containing the alcohol and epichlorohydrin. google.com To overcome the low reactivity between species in different phases, phase-transfer catalysis (PTC) is widely employed. wikipedia.org A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur. wikipedia.org

In glycidyl ether synthesis, quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride, are common phase-transfer catalysts. wikipedia.orgresearchgate.netiagi.or.id The catalyst functions by forming an ion pair with the alkoxide ion generated by the reaction of the alcohol with the base. This lipophilic ion pair is soluble in the organic phase, allowing the alkoxide to react with epichlorohydrin. chalmers.seacs.org This technique significantly accelerates the reaction rate, improves yields, and allows for milder reaction conditions. researchgate.netacs.org

Optimizing reaction conditions is crucial for maximizing yield and minimizing byproducts. Key parameters include the choice of solvent, temperature, and the molar ratios of reactants.

A significant advancement in this area is the development of solvent-free synthesis methods. google.com Conducting the reaction without an organic solvent is environmentally advantageous and simplifies product purification, as the byproducts (alkali metal halide salts) can often be removed by simple filtration. researchgate.net The fatty alcohol itself can serve as the liquid medium for the reaction. chalmers.se

The molar ratios of alcohol, epichlorohydrin, and base are critical. An excess of epichlorohydrin is often used to maximize the conversion of the alcohol, but this can also lead to the formation of byproducts. google.com The amount of base and phase-transfer catalyst must also be carefully controlled to achieve optimal results. google.comresearchgate.net Studies on similar long-chain alkyl glycidyl ethers have shown that yields can be significantly affected by these parameters. For example, in the synthesis of octylglycidyl ether, adjusting the molar ratio of sodium hydroxide relative to the alcohol had a profound impact on the final yield. researchgate.net

| Parameter Varied | Conditions | Octylglycidyl Ether Yield (%) | Reference |

|---|---|---|---|

| Molar Ratio (NaOH:Octanol) | 0.7 (TBAB catalyst, 60°C) | ~92 | researchgate.net |

| Molar Ratio (NaOH:Octanol) | 1.5 (TBAB catalyst, 60°C) | ~85 | researchgate.net |

| Solvent System | Solvent-Free | 92.0 | researchgate.net |

| Solvent System | Water/n-Hexane | Lower yields, more byproducts | researchgate.net |

| Reaction Temperature | 40°C (for 2-Ethylhexyl glycidyl ether) | Lower conversion | chemicalbook.com |

| Reaction Temperature | 60°C (for 2-Ethylhexyl glycidyl ether) | Higher conversion | chemicalbook.com |

Derivatization Strategies of this compound

The primary site for derivatization on the this compound molecule is the highly strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be used to introduce a wide variety of functional groups. ic.ac.ukpressbooks.pub

The reaction of the glycidyl ether with nucleophiles such as amines, alcohols, or thiols results in the formation of β-hydroxy ethers, thioethers, or amino alcohols. sci-hub.se For example, reaction with a primary amine yields a secondary amine with a hydroxyl group on the adjacent carbon. sci-hub.se These ring-opening reactions can be catalyzed by either acids or bases. Acid catalysis involves protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. libretexts.orgpressbooks.pub

This reactivity is also exploited for analytical purposes. Derivatization is a common strategy to modify compounds to improve their properties for analysis, particularly for gas chromatography (GC). libretexts.org Functional groups like alcohols or amines can be converted into more volatile and thermally stable derivatives. libretexts.org For instance, epoxides can be reacted with reagents like N,N-diethyldithiocarbamate to form derivatives that are suitable for analysis by high-performance liquid chromatography (HPLC). researchgate.net Such derivatization strategies are crucial for the quantification and characterization of glycidyl ethers in various matrices.

Chemical Modification of the Glycidyl Group

The glycidyl group of this compound is a highly strained three-membered epoxide ring, making it susceptible to nucleophilic ring-opening reactions. This reactivity allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse derivatives. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring.

Under basic or neutral conditions, the nucleophile preferentially attacks the sterically least hindered terminal carbon atom of the epoxide. Common nucleophiles used for this purpose include amines, thiols, azides, and cyanides. Each of these reactions introduces a new functional moiety while also generating a secondary hydroxyl group.

Table 1: Nucleophilic Ring-Opening Reactions of the Glycidyl Group

| Nucleophile | Reagent Example | Functional Group Introduced | Resulting Structure (Post-Ring Opening) |

| Amine | R'-NH₂ | Amino Alcohol | R-O-CH₂-CH(OH)-CH₂-NH-R' |

| Thiol | R'-SH | Thioether | R-O-CH₂-CH(OH)-CH₂-S-R' |

| Azide | NaN₃ | Azido Alcohol | R-O-CH₂-CH(OH)-CH₂-N₃ |

| Carboxylate | R'-COOH | Ester | R-O-CH₂-CH(OH)-CH₂-O-C(O)-R' |

| Hydrolysis | H₂O (acid/base cat.) | Diol | R-O-CH₂-CH(OH)-CH₂-OH |

R represents the 2-propylheptyl group.

These modification reactions are fundamental in polymer chemistry, particularly in the post-polymerization modification of polymers containing glycidyl groups, such as poly(glycidyl methacrylate). The principles are directly applicable to monomeric compounds like this compound, enabling the synthesis of functionalized molecules for various applications. The generated hydroxyl group can also undergo further reactions, such as esterification or etherification, allowing for sequential and multifunctional modifications.

Functionalization of the Alkyl Chain

The 2-propylheptyl alkyl chain of the ether is a saturated hydrocarbon, which is characteristically unreactive due to the strength and low polarity of its C-C and C-H bonds. byjus.com Functionalization of this portion of the molecule is challenging and typically requires harsh reaction conditions or specialized catalytic systems.

One potential, albeit often non-selective, method for functionalizing the alkyl chain is free-radical halogenation . byjus.comwikipedia.org This reaction proceeds via a chain mechanism initiated by UV light or high temperatures. libretexts.org A halogen radical (e.g., Cl• or Br•) abstracts a hydrogen atom from the alkyl chain, creating an alkyl radical. This radical then reacts with a halogen molecule (e.g., Cl₂ or Br₂) to form a halogenated derivative and a new halogen radical, which continues the chain. organicchemistrytutor.com

Table 2: Potential Sites for Free-Radical Halogenation on the 2-Propylheptyl Chain

| Carbon Position | Type of C-H Bond | Relative Reactivity (Approximation) | Comments |

| C2 | Tertiary (methine) | Highest | Tertiary radicals are the most stable, leading to preferential abstraction. |

| Various | Secondary (methylene) | Intermediate | Multiple secondary positions exist along the chains. |

| Terminal Methyls | Primary (methyl) | Lowest | Primary radicals are the least stable. |

The selectivity of free-radical halogenation is generally low, often resulting in a mixture of mono- and poly-halogenated products at various positions. wikipedia.org Bromination is typically more selective than chlorination for the most substituted carbon due to the greater stability of the tertiary radical intermediate. organicchemistrytutor.com

A more advanced and selective approach involves C-H activation , a field within organometallic chemistry. wikipedia.org This method uses transition metal complexes (e.g., based on rhodium, iridium, or palladium) to selectively cleave a C-H bond and form a metal-carbon bond. researchgate.netrutgers.edu This organometallic intermediate can then be converted into a new functional group. While powerful, the application of C-H activation often requires specific directing groups within the molecule to achieve high regioselectivity, which are absent in this compound. However, research continues to develop catalysts capable of functionalizing unactivated alkanes with greater control. acs.org

Reaction Mechanisms and Polymerization Chemistry of 2 Propylheptyl Glycidyl Ether

Ring-Opening Polymerization Mechanisms of Epoxides

The strained three-membered ring of epoxides, including 2-Propylheptyl glycidyl (B131873) ether, is susceptible to nucleophilic attack, leading to ring-opening polymerization. This process can be initiated through cationic, anionic, or coordination mechanisms, each resulting in polyethers with distinct characteristics. Long-chain alkyl glycidyl ethers are a significant class of hydrophobic monomers for anionic ring-opening polymerization, leading to the formation of apolar aliphatic polyethers. nih.govd-nb.info

Cationic ring-opening polymerization of epoxides is initiated by strong Brønsted or Lewis acids. The process involves the formation of an oxonium ion, which then propagates by reacting with other monomer units.

Initiation: The polymerization is initiated by a cationic species, typically a proton or a carbocation, which attacks the oxygen atom of the epoxide ring, forming an activated, positively charged oxonium ion. This initiation can be achieved using initiators like Lewis acids (e.g., BF₃, AlCl₃) or protonic acids. wikipedia.org

Propagation: The propagation step involves the nucleophilic attack of a monomer on the activated oxonium ion at the end of the growing polymer chain. This process continues, leading to the formation of a polyether chain. The reaction proceeds until the monomer is consumed or the reaction is terminated. wikipedia.org

Termination: Termination of the cationic polymerization can occur through various mechanisms, including chain transfer to the monomer, solvent, or counter-ion, or by combination with the counter-ion. These termination steps can limit the molecular weight of the resulting polymer. wikipedia.org

The general mechanism for cationic ring-opening polymerization is illustrated below: Initiation: Epoxide + H⁺ → Protonated Epoxide (Oxonium Ion) Propagation: Protonated Epoxide + n(Epoxide) → H-(O-R)n-O⁺-R Termination: Chain transfer or combination with counter-ion

Anionic ring-opening polymerization is initiated by strong nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. This method is particularly effective for the polymerization of long-chain alkyl glycidyl ethers. nih.govd-nb.info

Nucleophilic Attack and Initiation: The polymerization begins with the nucleophilic attack of an initiator (e.g., an alkoxide ion) on one of the carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of a new alkoxide ion at the end of the monomer unit.

Chain Growth: The newly formed alkoxide ion then acts as a nucleophile, attacking another epoxide monomer. This process repeats, leading to the growth of the polymer chain. The polymerization of long-chain alkyl glycidyl ethers through this mechanism allows for the synthesis of apolar aliphatic polyethers. nih.govd-nb.info The controlled polymerization of these monomers can be achieved through various strategies, including conventional anionic ring-opening polymerization (AROP), monomer-activated AROP, and catalytic polymerization. nih.govd-nb.info

The general mechanism for anionic ring-opening polymerization is as follows: Initiation: Epoxide + Nu⁻ → Nu-R-O⁻ Propagation: Nu-R-O⁻ + n(Epoxide) → Nu-(R-O)n-R-O⁻

Coordination polymerization involves the use of a catalyst, typically a metal complex, which coordinates with the epoxide monomer to facilitate the ring-opening reaction. This method offers the potential for stereocontrol, leading to the formation of stereoregular polymers. While specific studies on 2-Propylheptyl glycidyl ether are not available, the principles of coordination polymerization of other epoxides can be applied.

Catalytic Systems: A variety of catalytic systems have been developed for the coordination polymerization of epoxides, often involving transition metal complexes. These catalysts can influence the rate of polymerization and the properties of the resulting polymer.

Stereocontrol: A key advantage of coordination polymerization is the ability to control the stereochemistry of the polymer. By using chiral catalysts, it is possible to produce isotactic or syndiotactic polyethers, which have different physical properties compared to atactic polymers produced by other methods.

Role of this compound as a Reactive Diluent in Thermosetting Systems

Reactive diluents are used in thermosetting resin systems to reduce viscosity and improve handling characteristics. Unlike non-reactive diluents, they contain functional groups that allow them to co-react with the resin and become incorporated into the final polymer network. Due to the lack of specific data for this compound, information from analogous branched and long-chain alkyl glycidyl ethers, such as 2-ethylhexyl glycidyl ether and C12-C14 alkyl glycidyl ether, is used to infer its behavior. specialchem.comabg-am.comnagase.com

The addition of a reactive diluent like this compound can significantly influence the curing kinetics of a thermosetting system.

Viscosity Reduction: The primary function of a reactive diluent is to lower the viscosity of the resin system, which facilitates better mixing, wetting of substrates, and processing. specialchem.com The effectiveness of various reactive diluents in reducing the viscosity of a DGEBA epoxy resin is shown in the table below.

| Reactive Diluent | Amount (weight %) to Achieve 800 cps |

| Butyl glycidyl ether | 11 |

| 2-Ethylhexyl glycidyl ether | 1-4 |

| Phenyl glycidyl ether | 4-7 |

| o-Cresyl glycidyl ether | 2-10 |

| C12-C14 alkyl glycidyl ether | 6-10 |

| Data inferred from analogous compounds. specialchem.com |

Effect on Reaction Rate: The introduction of a monofunctional reactive diluent can affect the cure rate. Generally, the presence of a reactive diluent leads to a faster rate of cure. specialchem.com However, the specific effect can depend on the reactivity of the diluent and its concentration in the formulation. The steric hindrance from the branched propylheptyl group might slightly moderate the reaction rate compared to linear analogues.

As a reactive diluent, this compound becomes chemically integrated into the polymer network during the curing process.

Network Modification: The incorporation of a monofunctional glycidyl ether into the polymer network will terminate a growing chain, which can lead to a reduction in crosslink density. abg-am.com This modification can impact the final properties of the cured thermoset.

Impact on Properties: The reduction in crosslink density typically results in increased flexibility and toughness of the cured material, but may also lead to a decrease in properties such as heat distortion temperature and chemical resistance. specialchem.com The long, branched alkyl chain of this compound is expected to impart significant flexibility and hydrophobicity to the final polymer. The effect of various reactive diluents on the heat distortion temperature of a cured DGEBA epoxy resin is presented in the following table.

| Reactive Diluent | Heat Distortion Temperature (°C) for 800 cps (m-Phenylenediamine cure) | Heat Distortion Temperature (°C) for 800 cps (Diethylenetriamine cure) |

| None | 143 | 118 |

| Butyl glycidyl ether | 101 | 74 |

| Data inferred from analogous compounds. specialchem.com |

The integration of this compound into the polymer network is a crucial aspect of its function as a reactive diluent, allowing for the modification of resin properties to meet specific application requirements.

Copolymerization Studies Involving this compound

The incorporation of this compound (PHGE) into copolymer structures is a key strategy for tailoring polymer properties, leveraging its bulky, hydrophobic, and branched side chain. Copolymerization, particularly with hydrophilic monomers, allows for the creation of amphiphilic materials with applications ranging from surfactants to drug delivery systems. nih.gov

Statistical copolymerization involves the simultaneous polymerization of two or more monomers, leading to a polymer chain with a distribution of monomer units that depends on their respective reactivities. The anionic ring-opening copolymerization (AROP) of PHGE with other epoxides, such as ethylene (B1197577) oxide (EO), is a common method to synthesize amphiphilic polyethers. nih.gov This approach combines the hydrophobic nature of PHGE with the hydrophilicity of poly(ethylene oxide), enabling precise control over the polymer's hydrophilic-lipophilic balance (HLB). nih.gov

The microstructure of the resulting copolymer is dictated by the reactivity ratios (r₁, r₂) of the comonomers. Reactivity ratios indicate the preference of a propagating polymer chain ending in one monomer to add the same monomer (r > 1) or the other comonomer (r < 1). When r₁ and r₂ are close to one, a random copolymer is formed. If one ratio is significantly higher than the other, a gradient or block-like structure can emerge. researchgate.net

In the case of long-chain alkyl glycidyl ethers copolymerized with ethylene oxide, reactivity ratios are often close to one, suggesting a tendency towards random incorporation. researchgate.net For instance, studies on oleyl glycidyl ether (OlGE), another long-chain glycidyl ether, with EO revealed reactivity ratios of r(EO) = 1.27 and r(OlGE) = 0.78, indicating a nearly ideal random copolymerization despite significant structural differences between the monomers. rsc.org However, other studies involving different glycidyl ethers like glycidyl propargyl ether (GPgE) have shown highly disparate reactivity ratios with EO (r(EO) = 14.8, r(GPgE) = 0.076), leading to a pronounced compositional gradient. rsc.org The specific reactivity ratios for this compound would similarly depend on the comonomer and the polymerization conditions, but its bulky structure is expected to play a significant role.

Table 1: Reactivity Ratios in the Anionic Copolymerization of Various Glycidyl Ethers with Ethylene Oxide (EO)

| Glycidyl Ether (M₂) | Comonomer (M₁) | r₁ (M₁) | r₂ (M₂) | Resulting Architecture | Reference |

|---|---|---|---|---|---|

| Oleyl Glycidyl Ether (OlGE) | Ethylene Oxide (EO) | 1.27 | 0.78 | Nearly Random | rsc.org |

| Glycidyl Propargyl Ether (GPgE) | Ethylene Oxide (EO) | 14.8 | 0.076 | Steep Gradient | rsc.org |

| Allyl Glycidyl Ether (AGE) | Ethylene Oxide (EO) | ~1 | ~1 | Random | uni-mainz.de |

| Ethoxy Vinyl Glycidyl Ether (EVGE) | Ethylene Oxide (EO) | ~1 | ~1 | Random | uni-mainz.de |

Block copolymers containing a poly(this compound) segment can be synthesized with high precision using living polymerization techniques, most notably sequential anionic ring-opening polymerization. harth-research-group.orgmdpi.com This method involves the polymerization of a first monomer to completion, creating a living macroinitiator that then initiates the polymerization of a second monomer, resulting in a well-defined diblock copolymer (AB). mdpi.com This process can be extended to create triblock (ABA) or more complex architectures. nih.govresearchgate.net

The synthesis of amphiphilic block copolymers is of particular interest. For example, ABA triblock copolymers can be prepared with a central hydrophilic block, such as poly(ethylene glycol) (PEG), and outer hydrophobic blocks of poly(this compound). rsc.org This is often achieved by using a difunctional initiator, like a deprotonated PEG, to simultaneously grow two P(PHGE) chains from its ends. rsc.org

Table 2: Examples of Block Copolymer Architectures Synthesized via Sequential Polymerization of Epoxides

| Architecture | Hydrophobic Block (A) | Hydrophilic Block (B) | Synthesis Strategy | Reference |

|---|---|---|---|---|

| AB Diblock | Poly(long-chain alkyl glycidyl ether) | Poly(ethylene glycol) | Sequential anionic polymerization | nih.gov |

| ABA Triblock | Poly(long-chain alkyl glycidyl ether) | Poly(ethylene glycol) | Initiation from difunctional PEG macroinitiator | rsc.org |

| ABC Triblock | Polyisoprene (A) - Polystyrene (B) | Poly(ethylene oxide) (C) | Coupling with glycidyl ether-activated PEO | mdpi.com |

| Pentablock | PS-b-PI-b-P2VP-b-PtBA | Poly(ethylene oxide) | Sequential living anionic polymerization | mdpi.com |

Structure-Reactivity Relationships in Glycidyl Ether Polymerization

The ring-opening of the epoxide is the fundamental step in the polymerization of glycidyl ethers. This reaction is sensitive to both electronic and steric effects imparted by the substituent on the glycidyl ether. rsc.orgoregonstate.edu

Electronic Effects: The ether oxygen in the glycidyl ether side chain influences the electron density of the epoxide ring. Furthermore, in anionic ring-opening polymerization (AROP), ether-containing side chains can chelate the counterion (e.g., K⁺) of the propagating alkoxide chain end. uni-mainz.de This "crown ether effect" can increase the distance and weaken the interaction between the propagating anion and the counterion, leading to a more "naked" and reactive anion. This, in turn, can accelerate the rate of polymerization. uni-mainz.de This effect has been observed to give glycidyl ethers a slightly higher reactivity compared to ethylene oxide in certain solvent systems. uni-mainz.de

Steric Effects: The size and shape of the side chain present a significant steric barrier to the approaching nucleophile (the propagating chain end) during polymerization. For this compound, the large, branched alkyl group creates substantial steric hindrance around the epoxide ring. This steric bulk is expected to decrease the rate of polymerization compared to glycidyl ethers with smaller or linear side chains. rsc.org Kinetic studies on various glycidyl ethers have demonstrated a clear trend where monomers with bulkier side chains (like tert-butyl glycidyl ether) exhibit slower polymerization rates than those with less bulky groups (like allyl or benzyl (B1604629) glycidyl ether). rsc.org Therefore, the 2-propylheptyl group, with its branching close to the ether linkage, would be expected to have a lower propagation rate constant.

The architecture of the alkyl side chain—specifically its length and degree of branching—is a critical determinant of monomer reactivity in glycidyl ether polymerization.

Chain Length: Increasing the length of a linear alkyl side chain generally leads to a moderate decrease in reactivity due to increased steric hindrance. However, the effect is often less pronounced than that of branching. Long linear alkyl chains, such as in dodecyl or hexadecyl glycidyl ether, can be polymerized in a controlled manner, although the polymerization kinetics may be slower than for short-chain analogues. researchgate.netrsc.org

Branching: Branching in the side chain has a much more dramatic impact on reactivity. acs.orgbit.edu.cn The 2-propylheptyl group is a branched isomer of a C10 alkyl chain. The branching at the β-position relative to the ether oxygen significantly increases the steric bulk around the polymerizable epoxide ring. This steric hindrance can impede the approach of the propagating chain end, thereby reducing the rate of monomer incorporation. rsc.org This effect is well-documented in studies comparing the polymerization kinetics of different epoxide monomers, where branched structures consistently show lower reactivity. rsc.org The side-chain architecture not only affects the polymerization kinetics but also influences the properties of the resulting polymer, such as its glass transition temperature and crystallinity. acs.orgbit.edu.cn

Table 3: Comparison of Apparent Propagation Rate Constants (k_p^app) for Anionic Polymerization of Various Epoxide Monomers

| Monomer | Side Chain Structure | Relative Reactivity Trend | Reference |

|---|---|---|---|

| Propylene (B89431) Oxide (PO) | Small, Linear (Methyl) | High | rsc.org |

| 1,2-Epoxybutane (BO) | Small, Linear (Ethyl) | High | rsc.org |

| Allyl Glycidyl Ether (AGE) | Less Bulky, Functional | Moderate | rsc.org |

| Benzyl Glycidyl Ether (BnGE) | Bulky, Aromatic | Low | rsc.org |

| tert-Butyl Glycidyl Ether (tBuGE) | Very Bulky, Branched | Very Low | rsc.org |

| This compound (PHGE) | Bulky, Branched Alkyl | Expected to be Low to Very Low | Inferred from rsc.org |

Integration of 2 Propylheptyl Glycidyl Ether in Polymer and Composite Matrices

Mechanistic Studies of Network Formation in Epoxy Resin Systems

No specific mechanistic studies detailing the network formation in epoxy resin systems incorporating 2-Propylheptyl glycidyl (B131873) ether were identified. Research in this area typically involves the study of reaction kinetics and mechanisms between an epoxy resin and a curing agent. nycu.edu.twnih.govnih.gov Such studies for a system containing 2-Propylheptyl glycidyl ether would investigate the reaction rates of its epoxide ring with various hardeners (e.g., amines, anhydrides) and the influence of its bulky, branched alkyl side-chain on the reaction pathway, including potential steric hindrance effects. nycu.edu.tw

Influence on Crosslinking Density and Network Homogeneity

There is no available research data on the specific influence of this compound on the crosslinking density and network homogeneity of polymer matrices. The introduction of its long, branched alkyl group would be expected to act as a reactive diluent that reduces viscosity and incorporates into the network. Theoretically, this bulky, non-polar side chain could increase the distance between crosslinks, thereby lowering the crosslink density compared to systems with smaller glycidyl ethers. This could, in turn, affect the homogeneity of the resulting network, potentially leading to micro-phase separation or a less uniform distribution of crosslinks. google.com However, experimental data from techniques such as dynamic mechanical analysis (DMA) or swelling experiments, which are typically used to determine these properties, are not available for this specific compound. semanticscholar.org

Chemical Modifications of Polymer Backbones via Epoxide Functionality

No literature was found describing the use of this compound for the chemical modification of polymer backbones. This process, often referred to as grafting, involves reacting the epoxide group of the glycidyl ether with functional groups on a pre-existing polymer. elsevierpure.comnih.gov While the epoxide functionality of this compound is chemically capable of undergoing such reactions, studies detailing its use to introduce 2-propylheptyl side chains onto various polymer backbones (e.g., polyolefins, polyesters) have not been published. Such modifications could be used to alter the surface properties, solubility, or thermal characteristics of the original polymer. chemrxiv.orgnih.gov

Development of Novel Polyether Architectures Incorporating this compound

No studies were identified concerning the synthesis and development of novel polyether architectures that specifically incorporate this compound. The synthesis of polyethers is typically achieved through the ring-opening polymerization of epoxide monomers. researchgate.netnih.govnih.gov Research in this field has led to a wide variety of polyether structures, including homopolymers, random and block copolymers, and star-shaped polymers, by polymerizing various glycidyl ether monomers. rsc.orgresearchgate.netmdpi.com While it is chemically feasible to synthesize poly(this compound) or copolymers containing this monomer, no publications detailing their synthesis, characterization, or the properties of the resulting polymer architectures were found.

Analytical Methodologies for Characterization and Quantification of 2 Propylheptyl Glycidyl Ether and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure of 2-Propylheptyl glycidyl (B131873) ether and its derivatives. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information on the chemical environment of atoms, the presence of specific functional groups, and the changes that occur during polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Conversion and Polymer Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of 2-Propylheptyl glycidyl ether at a molecular level. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the monomer and to elucidate the structure of the resulting poly(this compound).

During polymerization, NMR is the primary tool for monitoring monomer conversion. The progress of the reaction can be tracked by comparing the integrals of specific proton signals corresponding to the monomer's epoxy group with those of the newly formed polymer backbone. researchgate.net For instance, the disappearance of the characteristic signals of the oxirane protons can be quantitatively correlated to the consumption of the monomer. The degree of polymerization can also be calculated from ¹H NMR spectra by comparing the integrals of the end-groups with those of the repeating units in the polymer chain. rsc.org

Once the polymer is formed, NMR is used to confirm its structure. The spectra of the polymer show a broadening of signals compared to the monomer and the appearance of new peaks corresponding to the polyether backbone. The expected chemical shifts for the monomer and the polymer are summarized in the tables below, based on data from analogous glycidyl ether compounds. chemicalbook.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Poly(this compound)

| Assignment | Monomer (Predicted δ, ppm) | Polymer (Predicted δ, ppm) |

| -CH₃ | 0.8-0.9 | 0.8-0.9 |

| -CH₂- (alkyl chain) | 1.2-1.4 | 1.2-1.4 |

| -CH- (alkyl branch) | 1.5-1.6 | 1.5-1.6 |

| Oxirane -CH₂ | 2.6, 2.8 | Disappears |

| Oxirane -CH- | 3.1-3.2 | Disappears |

| -O-CH₂- (ether link) | 3.3-3.7 | 3.4-3.7 (broad) |

| Polyether backbone | N/A | 3.4-3.7 (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Poly(this compound)

| Assignment | Monomer (Predicted δ, ppm) | Polymer (Predicted δ, ppm) |

| -CH₃ | ~14 | ~14 |

| -CH₂- (alkyl chain) | 22-32 | 22-32 |

| -CH- (alkyl branch) | ~39 | ~39 |

| Oxirane -CH₂ | ~44 | Disappears |

| Oxirane -CH- | ~51 | Disappears |

| -O-CH₂- (ether link) | ~74 | ~70-80 |

| Polyether backbone | N/A | ~70-80 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups present in a molecule. They are particularly useful for confirming the structure of the this compound monomer and for monitoring the ring-opening polymerization reaction.

The most characteristic feature in the IR and Raman spectra of the monomer is the presence of the epoxy (oxirane) ring. The epoxy group gives rise to several distinct vibrational modes, including the symmetric and asymmetric C-O-C stretching and the ring "breathing" vibration. spectroscopyonline.com The asymmetric C-O-C stretch, typically appearing as a strong band around 950–810 cm⁻¹, is often used to track the disappearance of the epoxy ring during polymerization. spectroscopyonline.com Another key feature is the strong C-O-C stretching vibration of the ether linkage, which is observed in the 1300 to 1000 cm⁻¹ region. libretexts.orgnih.gov

During polymerization, the intensity of the epoxy ring absorption bands decreases, while the bands associated with the newly formed hydroxyl groups (if present, depending on the polymerization mechanism) and the polyether backbone become more prominent. nih.gov This allows for real-time monitoring of the curing or polymerization process. spectroscopyonline.com

Raman spectroscopy is also highly effective for this analysis. Like IR, it can detect the vibrational modes of the epoxy and ether groups. chemicalbook.comchemicalbook.com It is particularly advantageous for monitoring reactions in aqueous media or in bulk, as signals from glass containers or water are often weak in Raman spectra. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H (alkyl) | Stretching | 2850-3000 | IR, Raman |

| Epoxy Ring | C-H Stretching | ~3050 | IR, Raman |

| Epoxy Ring | Symmetric Ring Breathing | 1280-1230 | IR, Raman spectroscopyonline.com |

| Epoxy Ring | Asymmetric C-O-C Stretch | 950-810 | IR, Raman spectroscopyonline.com |

| Epoxy Ring | Symmetric C-O-C Stretch | 880-750 | IR, Raman spectroscopyonline.com |

| Ether | C-O-C Stretch | 1000-1300 | IR libretexts.org |

Chromatographic Separation and Quantification Methods

Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For this compound and its derivatives, various chromatographic techniques are employed to assess monomer purity, quantify residual monomer and other volatile components, separate oligomeric species, and determine the molecular weight distribution of the final polymer.

Gas Chromatography (GC) for Purity and Volatile Components

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the preferred method for assessing the purity of the volatile this compound monomer. nih.gov The technique separates components based on their boiling points and interaction with the stationary phase of the column. This allows for the quantification of the main compound and the detection of any volatile impurities, such as starting materials or by-products from the synthesis.

Following polymerization, GC is used to measure the concentration of any unreacted monomer or other volatile species remaining in the polymer matrix. A 5% phenyl methyl siloxane column is a common choice for this type of analysis due to its versatility and robustness. d-nb.info The method involves dissolving the polymer sample in a suitable solvent, followed by direct injection into the GC system. Method validation typically includes establishing linearity, limits of detection (LOD), and limits of quantification (LOQ). nih.gov

Table 4: Typical Gas Chromatography (GC) Parameters for Glycidyl Ether Analysis

| Parameter | Typical Setting |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5MS) |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50-80 °C, ramp at 10-20 °C/min to 280-300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280-300 °C |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species and Oligomers

High-Performance Liquid Chromatography (HPLC) is a vital technique for the analysis of non-volatile or thermally unstable compounds, making it ideal for separating and quantifying the oligomers and derivatives of this compound. osti.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as acetonitrile (B52724) and/or water). nih.gov

RP-HPLC can effectively separate oligomers based on their size and the polarity of any end groups. nih.gov This allows for the characterization of the low molecular weight fraction of the polymer product. The technique is also used to analyze derivatives that may be formed through reactions of the epoxy group, such as hydrolysis or alcoholysis products. nih.gov Detection is typically achieved using a UV detector (if the molecules contain a chromophore) or, more universally, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

Table 5: Example High-Performance Liquid Chromatography (HPLC) Conditions for Oligomer Analysis

| Parameter | Typical Setting |

| Column | C18 Reversed-Phase |

| Column Dimensions | 150-250 mm length x 4.6 mm ID x 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-50 °C |

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or MS |

| Injection Volume | 10-20 µL |

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers. researchgate.net SEC separates molecules based on their hydrodynamic volume in solution. researchgate.net Larger polymer coils are excluded from the pores of the column's stationary phase and elute first, while smaller molecules penetrate the pores to a greater extent and elute later.

The technique provides several key parameters for polymer characterization:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (Đ or PDI): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A value of 1.0 signifies a monodisperse polymer.

The SEC system is calibrated using polymer standards with narrow molecular weight distributions, such as polystyrene or poly(methyl methacrylate). rsc.org Tetrahydrofuran (THF) is a common eluent for poly(glycidyl ether)s. polymersource.ca The data obtained from SEC is crucial for correlating the polymerization conditions with the final properties of the poly(this compound).

Table 6: Common Size Exclusion Chromatography (SEC) System Configuration

| Parameter | Typical Setting |

| Columns | Polystyrene-divinylbenzene (PS-DVB) based (e.g., PSS SDV, Styragel) |

| Eluent (Mobile Phase) | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30-40 °C |

| Detector | Refractive Index (RI), Multi-Angle Light Scattering (MALS) |

| Calibration Standards | Polystyrene (PS) or Poly(methyl methacrylate) (PMMA) |

Mass Spectrometry (MS) for Molecular Identification and Reaction Pathway Elucidation

Mass spectrometry is a pivotal analytical technique for the unambiguous identification of this compound and the elucidation of its reaction pathways. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confirming the molecular formula of the parent compound and its derivatives. wsu.edu

For molecular identification, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate gas-phase ions of the molecule with minimal fragmentation. The resulting mass spectrum would ideally show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the precise determination of its molecular weight.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of this compound and identifying its derivatives formed during polymerization or degradation. wsu.edu In an MS/MS experiment, the parent ion of interest is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For ethers, fragmentation commonly occurs via cleavage of the carbon-carbon bond adjacent (alpha) to the oxygen atom. libretexts.org

In the case of this compound (Molecular Formula: C₁₃H₂₆O₂, Molecular Weight: 214.35 g/mol ), key fragmentation pathways would include:

Alpha-cleavage on either side of the ether oxygen, leading to the loss of the 2-propylheptyl group or cleavage within the side chain.

Cleavage of the oxirane (glycidyl) ring, which is characteristic of epoxide-containing compounds.

Loss of the entire glycidyl group.

By analyzing the masses of these fragments, the connectivity of the molecule can be confirmed. When studying reaction pathways, such as the curing process with an amine, MS can identify reaction intermediates and final products by detecting their unique molecular weights and fragmentation patterns. For instance, the addition of a curing agent to the glycidyl ether group would result in a product with a correspondingly higher mass, and its MS/MS spectrum would show fragments from both the original ether and the added moiety.

Table 1: Predicted Mass Spectrometry Fragments for this compound This table presents theoretical m/z (mass-to-charge ratio) values for potential ions of this compound (MW = 214.35) under positive ion mode mass spectrometry. These values are predictive and based on common fragmentation patterns of ethers and epoxides.

| Ion Type | Predicted m/z | Description |

| Protonated Molecule | 215.20 | [M+H]⁺: The intact molecule with an added proton. |

| Sodium Adduct | 237.18 | [M+Na]⁺: The intact molecule with an attached sodium ion. |

| Fragment Ion 1 | 157.12 | Loss of the glycidyl group (C₃H₅O). |

| Fragment Ion 2 | 57.07 | The glycidyl group fragment [C₃H₅O]⁺ itself. |

| Fragment Ion 3 | 113.13 | Cleavage of the propyl group from the 2-propylheptyl side chain. |

| Fragment Ion 4 | 171.18 | Loss of the propyl group (C₃H₇). |

Environmental Fate and Degradation Pathways of 2 Propylheptyl Glycidyl Ether

Hydrolytic Stability and Aqueous Degradation Mechanisms

The hydrolytic stability of 2-Propylheptyl glycidyl (B131873) ether is a critical factor in its persistence in aqueous environments. The ether linkage in alkyl glycidyl ethers is generally stable, but the epoxide ring is susceptible to hydrolysis. Hydrolysis of hydrophobic glycidyl ethers can occur in water, particularly under pressure, to yield the corresponding glyceryl ethers. rsc.org This reaction involves the opening of the epoxide ring to form a diol, 2-propylheptyl glycerol (B35011) ether.

The degradation of glycidyl esters, which also contain an epoxide ring, has been shown to proceed via a ring-opening reaction followed by hydrolysis. nih.gov While 2-Propylheptyl glycidyl ether does not have an ester group, the reactivity of the epoxide ring is a shared feature. The rate of hydrolysis is influenced by pH and temperature. For some related epoxy compounds, the half-life at neutral pH and moderate temperatures can be on the order of days. researchgate.net

Table 1: Postulated Hydrolytic Degradation Product of this compound

| Reactant | Degradation Product |

| This compound | 2-Propylheptyl glycerol ether |

Biodegradation Potential and Microbial Interaction Studies

The biodegradation of alkyl ethers has been observed with various microorganisms. Bacteria from genera such as Rhodococcus and Pseudomonas have been shown to degrade different types of ethers. nih.govnih.gov The primary mechanism of bacterial degradation of ethers often involves the oxidation of the carbon atom adjacent to the ether oxygen. nih.gov

For this compound, it is plausible that microorganisms capable of utilizing long-chain alkanes or other ethers could also facilitate its degradation. The long alkyl chain may be susceptible to omega-oxidation, followed by beta-oxidation. The presence of the glycidyl ether group may influence the rate and pathway of biodegradation. Studies on the intrinsic biodegradation of various alkyl ethers in soil have shown that the presence of other biodegradable compounds can enhance the degradation of more recalcitrant ethers. epa.gov

Actinobacteria isolated from activated sludge have also demonstrated the ability to degrade various alkyl ethers, with different strains showing specificity for different substrates. researchgate.net The complex structure of this compound may require a consortium of microorganisms for complete mineralization.

Transport and Partitioning Behavior in Environmental Matrices

The transport and partitioning of this compound in the environment are largely governed by its physical and chemical properties, particularly its hydrophobicity conferred by the long alkyl chain. It is expected to have low water solubility and a high octanol-water partition coefficient (Kow).

Due to its hydrophobic nature, this compound is likely to partition from the aqueous phase to organic matter in soil and sediment. lyellcollection.orgresearchgate.net This behavior is similar to that of other long-chain organic compounds, which exhibit a strong tendency to sorb to particulate matter. researchgate.netnih.gov This sorption would reduce its mobility in groundwater but could lead to its accumulation in sediments and biosolids.

Fugacity models, which are used to predict the environmental distribution of chemicals, would likely show that this compound preferentially partitions into soil and sediment compartments over water and air. mdpi.com Its volatility is expected to be low, limiting its transport in the atmosphere.

Table 2: Expected Environmental Partitioning Behavior of this compound

| Environmental Compartment | Expected Partitioning | Rationale |

| Water | Low | High hydrophobicity |

| Soil/Sediment | High | Sorption to organic matter |

| Air | Low | Low volatility |

| Biota | Moderate to High | Potential for bioaccumulation due to lipophilicity |

Analytical Detection of Degradation Products in Environmental Samples

The detection of this compound and its degradation products in environmental samples would likely involve chromatographic techniques coupled with mass spectrometry. Methods for the analysis of other glycidyl ethers, such as n-butyl glycidyl ether and bisphenol A diglycidyl ether (BADGE), typically utilize gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netcdc.govdoi.org

For the analysis of water samples, a pre-concentration step using solid-phase extraction (SPE) would likely be necessary to achieve the required sensitivity. usgs.gov The degradation products, such as 2-propylheptyl glycerol ether, would be more polar than the parent compound and may require different chromatographic conditions or derivatization for optimal analysis.

The complexity of environmental matrices such as soil and sediment would necessitate more rigorous extraction and clean-up procedures prior to instrumental analysis to remove interfering substances. epa.gov The identification of unknown degradation products would rely on high-resolution mass spectrometry to elucidate their chemical structures.

Theoretical and Computational Studies of 2 Propylheptyl Glycidyl Ether

Molecular Modeling of Epoxide Reactivity and Ring-Opening Processes

For other glycidyl (B131873) ethers, molecular modeling techniques such as molecular dynamics (MD) simulations have been utilized to investigate their structural and dynamic properties. These simulations can provide insights into the conformational changes of the molecule and the mechanisms of epoxide ring-opening reactions, which are crucial for polymerization and other chemical transformations. Such studies on analogous compounds could serve as a methodological basis for future investigations into the reactivity of the epoxide ring in 2-Propylheptyl Glycidyl Ether.

Quantum Chemical Calculations of Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reaction energetics of molecules. For various glycidyl ethers, DFT has been used to calculate properties such as atomic charges, molecular orbital energies, and the energy barriers of reaction pathways. This information is vital for understanding the reactivity and stability of the molecule. Similar calculations for this compound would be necessary to predict its chemical behavior and reaction mechanisms with confidence.

Simulation of Polymerization Kinetics and Network Formation

Simulations of polymerization kinetics are instrumental in predicting how monomers like glycidyl ethers will form polymers and cross-linked networks. These simulations can model the progress of the reaction over time, taking into account factors such as monomer concentration, temperature, and the presence of initiators or catalysts. While kinetic data exists for the polymerization of other glycidyl ethers, dedicated simulations for this compound are required to understand its specific polymerization behavior and the properties of the resulting polymers.

Prediction of Intermolecular Interactions in Multicomponent Systems

Understanding the intermolecular interactions of this compound with other molecules is key to predicting its behavior in mixtures and its performance in various applications. Molecular modeling can be used to calculate interaction energies and to visualize how the molecule orients itself with respect to other components in a system. This is particularly important for applications where it might be used as a reactive diluent, solvent, or additive.

Emerging Research Directions and Future Perspectives

Sustainable Synthetic Routes and Green Chemistry Principles for Glycidyl (B131873) Ethers

The synthesis of glycidyl ethers, including 2-propylheptyl glycidyl ether, is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key research efforts are focused on developing more sustainable synthetic routes that align with these principles.

Biocatalysis: One of the most promising green approaches is the use of enzymes. Biocatalysis, particularly employing enzymes like epoxide hydrolases, offers a highly selective and environmentally benign pathway for the kinetic resolution of racemic glycidyl ethers. d-nb.infonih.gov This method allows for the production of enantiomerically pure epoxides under mild conditions, which is crucial for applications requiring specific stereochemistry. Furthermore, research into enzymes capable of constructing ether bonds, such as those found in archaea, could pave the way for novel biocatalytic routes to glycidyl ethers from renewable precursors. rsc.org

Process Intensification: Modern chemical engineering principles are being applied to make the synthesis of glycidyl ethers safer and more efficient.

Flow Chemistry: Continuous flow synthesis using microchannel reactors offers significant advantages over traditional batch processes. sacheminc.com The high surface-area-to-volume ratio in these reactors allows for excellent heat transfer and precise temperature control, mitigating the risks associated with the highly exothermic nature of epoxide reactions and improving product purity. sacheminc.comd-nb.info

Solvent-Free Synthesis: Eliminating the use of volatile organic solvents is a core principle of green chemistry. Research has demonstrated the feasibility of solvent-free synthesis of glycidyl ethers, often employing phase-transfer catalysts to facilitate the reaction between the alcohol and epichlorohydrin (B41342) in the absence of a solvent, thereby reducing waste and simplifying purification.

These sustainable approaches, summarized in the table below, are critical for the future industrial-scale production of this compound and other related monomers, ensuring both economic viability and environmental responsibility.

| Green Chemistry Approach | Principle(s) Applied | Relevance to Glycidyl Ether Synthesis |

| Biocatalysis | Catalysis, Use of Renewable Feedstocks | Enables enantioselective synthesis using enzymes under mild conditions. |

| Renewable Feedstocks | Use of Renewable Feedstocks, Waste Prevention | Utilizes bio-derived alcohols and glycerol (B35011) (from biodiesel) to reduce fossil fuel dependence. nih.govrsc.org |

| Flow Chemistry | Inherently Safer Chemistry, Design for Energy Efficiency | Improves reaction safety, control, and efficiency through the use of microreactors. sacheminc.comd-nb.info |

| Solvent-Free Synthesis | Safer Solvents and Auxiliaries, Waste Prevention | Reduces or eliminates the need for hazardous organic solvents, minimizing waste generation. |

Integration into Advanced Functional Polymeric Materials

The incorporation of this compound as a monomer provides a powerful tool for designing advanced polymers with precisely controlled properties. Its branched, bulky alkyl side chain imparts unique characteristics compared to its linear counterparts, influencing everything from solubility and thermal properties to self-assembly behavior.

Amphiphilic Block Copolymers: A major area of research is the synthesis of amphiphilic block copolymers, typically by combining a hydrophobic block of poly(this compound) with a hydrophilic block, most commonly poly(ethylene glycol) (PEG). researchgate.net The controlled anionic ring-opening polymerization (AROP) of glycidyl ethers allows for the creation of well-defined polymer architectures, such as ABA triblock or AB diblock copolymers. d-nb.inforesearchgate.net In aqueous solutions, these macromolecules self-assemble into complex nanostructures like micelles or vesicles, making them promising candidates for drug delivery systems, nanoreactors, and advanced surfactants. d-nb.inforesearchgate.net

Reactive Diluents in Thermosets: Long-chain alkyl glycidyl ethers, including branched variants like 2-ethylhexyl glycidyl ether, are widely used in the coatings and composites industry as reactive diluents for epoxy resins. nih.govsacheminc.com They are added to reduce the viscosity of the resin formulation, improving processability and allowing for higher filler loading without the need for volatile organic compounds (VOCs). nih.gov Because the glycidyl ether group participates in the curing reaction, it becomes a permanent part of the polymer network. The incorporation of the flexible 2-propylheptyl side chain can enhance the toughness, impact resistance, and adhesion of the cured thermoset while reducing brittleness. nih.govnih.gov

Tuning Material Properties: The structure of the alkyl side chain is a critical design parameter. While linear long-chain alkyl groups (e.g., C12 or C16) can crystallize, leading to polymers with distinct melting temperatures, the branched structure of the 2-propylheptyl group is expected to disrupt this side-chain packing. d-nb.inforsc.org This results in amorphous hydrophobic blocks with a low glass transition temperature (Tg), which is advantageous for creating materials that remain flexible at low temperatures. By copolymerizing this compound with other glycidyl ethers bearing different side chains (linear, functional, etc.), it is possible to finely tune the thermal and mechanical properties of the resulting polymer. d-nb.info

The table below illustrates how the alkyl side-chain structure in poly(glycidyl ether)s influences key material properties.

| Alkyl Glycidyl Ether Monomer | Side Chain Structure | Expected Effect on Polymer Properties | Potential Applications |

| Hexadecyl glycidyl ether | Linear, C16 | High hydrophobicity, side-chain crystallinity, distinct melting point (Tm). rsc.org | Thermoresponsive hydrogels, phase-change materials. rsc.org |

| Dodecyl glycidyl ether | Linear, C12 | Moderate hydrophobicity, side-chain crystallinity with a lower Tm than C16. rsc.org | Micellar drug carriers, viscosity modifiers. d-nb.info |

| This compound | Branched, C10 | High hydrophobicity, amorphous (no Tm), low glass transition temperature (Tg). | Flexible coatings, impact modifiers, low-temperature adhesives. |

| Allyl glycidyl ether | Functional, C3 with C=C | Provides reactive sites for post-polymerization modification via thiol-ene chemistry. nih.gov | Functional hydrogels, bioconjugation platforms. nih.gov |

Development of Novel Analytical Methodologies for Complex Systems

The synthesis and characterization of polymers derived from this compound require a sophisticated suite of analytical techniques to elucidate their structure, molecular weight, composition, and physical properties. As these polymers are integrated into increasingly complex systems, such as multicomponent blends, composites, or biological conjugates, the development of advanced analytical methodologies becomes crucial.

Chromatographic and Spectroscopic Techniques:

Size Exclusion Chromatography (SEC/GPC): SEC is the workhorse technique for determining the molecular weight distribution (Mn, Mw, and dispersity Đ) of polymers. For amphiphilic block copolymers containing poly(this compound), careful selection of the eluent and calibration standards (e.g., poly(ethylene glycol) or polystyrene) is necessary to obtain accurate results, as the hydrodynamic volume of these copolymers can differ significantly from the standards. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the monomer and the resulting polymer. researchgate.netmdpi.com Furthermore, in-situ ¹H NMR kinetic studies are a powerful tool for monitoring the copolymerization of glycidyl ethers in real-time. d-nb.inforesearchgate.netuni-mainz.de This allows for the determination of monomer reactivity ratios, providing deep insight into the copolymer microstructure (e.g., random, gradient, or block-like). d-nb.info

Thermal and Morphological Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to measure key thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). fiveable.meeag.com For polymers containing this compound, DSC can confirm the amorphous nature of the side chains (absence of a Tm) and determine the Tg, which is a critical parameter for predicting the material's mechanical behavior at different temperatures. rsc.orgnih.gov

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer. netzsch.comresearchgate.net This is essential for defining the upper service temperature and processing conditions for materials based on poly(this compound).

Scattering and Microscopy Techniques: For complex self-assembled systems, techniques like Small-Angle X-ray Scattering (SAXS), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are employed to visualize and quantify the nanoscale morphology. acs.orgrsc.org These methods can reveal the size and shape of micelles or the structure of microphase-separated domains in block copolymers.

The development of hyphenated techniques, such as SEC coupled with advanced detectors (e.g., light scattering and viscometry), and advanced mass spectrometry methods like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF MS), are enabling a more complete and precise characterization of these complex polymeric systems. nih.govnih.gov

Challenges and Opportunities in Long-Chain Alkyl Glycidyl Ether Research

The field of long-chain alkyl glycidyl ethers, including this compound, is rich with opportunities but also faces several scientific and technical challenges that must be addressed to realize their full potential.

Challenges:

Monomer Synthesis: The synthesis of sterically hindered ethers, such as those with branched alkyl groups like 2-propylheptyl, can be less straightforward than for linear analogues. nih.gov Achieving high yields and purity while adhering to green chemistry principles requires careful optimization of reaction conditions and catalyst selection.

Polymerization Control: While anionic ring-opening polymerization (AROP) is a powerful method for producing well-defined polyethers, it can be susceptible to side reactions, such as chain transfer to the monomer, particularly with terminal epoxides. researchgate.netresearchgate.net The use of glycidyl ethers mitigates this issue to a large extent. d-nb.info However, achieving living polymerization characteristics for a wide range of functional glycidyl ethers, especially at an industrial scale, remains an area of active research.

Characterization Complexity: The amphiphilic and often self-assembling nature of polymers derived from LCAGEs makes their characterization complex. Determining accurate molecular weights and understanding solution behavior requires a multi-technique approach and careful data interpretation. nih.govclarkson.edu

Opportunities:

Sustainable and Bio-based Polymers: The greatest opportunity lies in the use of renewable resources. By synthesizing this compound from bio-based 2-propylheptanol (which can be derived from Guerbet reactions of bio-alcohols), it is possible to create a new class of sustainable and potentially biodegradable polymers. researchgate.net This aligns with the growing market demand for environmentally friendly materials.

High-Performance Materials: The unique branched structure of the 2-propylheptyl group offers a pathway to materials with novel property combinations. These include elastomers with excellent low-temperature flexibility, highly effective rheology modifiers for complex fluids, and toughening agents for advanced composites. researchgate.netd-nb.info

Biomedical Applications: The polyether backbone is known for its biocompatibility and "stealth" properties, similar to PEG. researchgate.net By creating amphiphilic copolymers with this compound, there is an opportunity to develop next-generation drug delivery vehicles, advanced biomedical coatings, and smart hydrogels that respond to environmental stimuli. rsc.orgresearchgate.net

Expanding the Monomer Toolbox: Research into this compound and other branched or functional LCAGEs expands the toolbox available to polymer chemists. d-nb.info It allows for the creation of a wider range of polyether structures with precisely tailored hydrophilic-lipophilic balances and physical properties, moving beyond the limitations of traditional monomers like propylene (B89431) oxide and ethylene (B1197577) oxide. d-nb.info

Q & A

Basic: What analytical methods are recommended for quantifying trace amounts of 2-Propylheptyl glycidyl ether in environmental samples?

Methodological Answer:

Gas chromatography (GC) with flame ionization detection (FID) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection are standard methods for quantifying glycidyl ethers. For air sampling, Amberlite XAD-7 resin is effective for retaining most glycidyl ethers, except those with low molecular weights (e.g., isopropyl glycidyl ether), where activated charcoal may be preferred . Method validation should include recovery tests under varying humidity and storage stability assessments. For this compound, column selection (e.g., polar capillary columns for GC) and detector optimization (e.g., wavelength selection for HPLC-UV) should be tailored to its specific physicochemical properties.

Advanced: How can copolymerization strategies enhance the thermal stability of polymers derived from this compound?

Methodological Answer:

Copolymerizing this compound with multi-functional glycidyl ethers (e.g., glycerol glycidyl ether, GGE) via cationic ring-opening polymerization introduces cross-linking points, improving thermal stability. For example, a 60:40 ratio of GGE to alkyl glycidyl ether (e.g., ethyl or butyl glycidyl ether) balances cross-link density and chain flexibility, enhancing glass transition temperature (Tg) . Kinetic studies using differential scanning calorimetry (DSC) can monitor curing behavior, while thermogravimetric analysis (TGA) quantifies decomposition thresholds. Adjusting monomer ratios and initiator concentrations (e.g., Lewis acids) optimizes network architecture for high-temperature applications.

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

Due to the reactive epoxide group, handling requires:

- Ventilation : Use fume hoods to minimize inhalation exposure.

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Storage : Inert gas purging (e.g., nitrogen) to prevent moisture-induced polymerization.

- Spill Management : Absorb with vermiculite and neutralize with dilute acetic acid.

While specific toxicity data for this compound may be limited, analogous compounds like phenyl glycidyl ether require hazard communication (GHS labeling) and emergency eyewash/safety shower access .

Advanced: How can researchers address contradictory data on the carcinogenicity of glycidyl ethers in material design?

Methodological Answer:

Contradictions often arise from differences in exposure routes, dose thresholds, and metabolic pathways. To resolve these:

- In Silico Modeling : Predict metabolic activation using tools like OECD QSAR Toolbox to identify reactive intermediates.

- In Vitro Assays : Conduct Ames tests for mutagenicity and micronucleus assays for clastogenicity .

- Structure-Activity Relationships (SAR) : Compare alkyl chain length (e.g., 2-Propylheptyl vs. 2-Ethylhexyl) to correlate hydrophobicity with bioavailability.